4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)
Description
Chemical Structure and Properties
The compound 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine) (hereafter referred to as ETTBA) is a highly conjugated aromatic amine featuring an ethene (C=C) core symmetrically functionalized with four N,N-diphenyl biphenylamine groups. Its molecular formula is C₅₀H₄₀N₄, with a molecular weight of 696.88 g/mol (CAS 2252187-21-4) . The planar ethene core enables extended π-conjugation, making ETTBA suitable for applications in optoelectronics and covalent organic frameworks (COFs) .
Synthesis ETTBA is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting tetrabromoethene with 4-(N,N-diphenylamino)phenylboronic acid under Suzuki-Miyaura conditions, yielding a planar, rigid structure ideal for COF assembly .
Applications
ETTBA serves as a key building block in COFs due to its ability to form ordered, porous networks via imine or boronate ester linkages. These frameworks exhibit high thermal stability and tunable electronic properties, relevant for gas storage, catalysis, and organic electronics .
Properties
IUPAC Name |
N,N-diphenyl-4-[4-[1,2,2-tris[4-[4-(N-phenylanilino)phenyl]phenyl]ethenyl]phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H72N4/c1-9-25-85(26-10-1)99(86-27-11-2-12-28-86)93-65-57-77(58-66-93)73-41-49-81(50-42-73)97(82-51-43-74(44-52-82)78-59-67-94(68-60-78)100(87-29-13-3-14-30-87)88-31-15-4-16-32-88)98(83-53-45-75(46-54-83)79-61-69-95(70-62-79)101(89-33-17-5-18-34-89)90-35-19-6-20-36-90)84-55-47-76(48-56-84)80-63-71-96(72-64-80)102(91-37-21-7-22-38-91)92-39-23-8-24-40-92/h1-72H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBOVVTUHBQNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=C(C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H72N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1305.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Covalent Organic Frameworks (COFs) . It acts as a butterfly-shaped bridging ligand linker for COFs.
Mode of Action
The compound is structurally composed of four 1,1’-biphenyl-4-carbaldehyde units that are connected by an ethene double bond. It forms imine or double bond linkages through polycondensation reactions.
Biochemical Pathways
The compound plays a crucial role in the formation of sp2-carbon-linked covalent organic frameworks (COFs) . This is achieved by using 2,2’- (1,4-phenylene)diacetonitrile and the compound as building blocks. The resulting COF is involved in various applications such as anode active materials, light-emitting diodes, and oil adsorption.
Result of Action
The compound contributes to the formation of COFs that emit bright yellow light with a solid-state photoluminescence quantum yield (PLQY) of 39.2%. When blended in epoxy resin at a concentration of 1.5 wt%, the COF phosphor gives cold WLED, with a color rendering index (CRI) of 83.4, Commission Internationale de L’Eclairage (CIE) chromaticity coordinate of (0.32, 0.29), and luminous efficiency (ηL) of 20.31 lm·W −1.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, a superhydrophobic ether-based porous organic polymer (E-POP-1), prepared by the condensation of the compound and a pentaerythritol monomer, exhibits superhydrophobicity due to abundant ether groups. When coated on polyurethane as a sponge, E-POP-1@PU can rapidly and selectively adsorb various kinds of oils up to 82 times of its own weight, making it a great candidate for large-scale industrial separation of oils and water.
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the formation of covalent organic frameworks (COFs). It interacts with various enzymes and proteins, forming a conjugated porous polymer through acid-catalysed Knoevenagel condensation. The nature of these interactions is primarily through the formation of imine or double bond linkages.
Cellular Effects
The effects of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1’-biphenyl]-4-amine) on cellular processes are largely related to its influence on cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism through its interactions with various biomolecules.
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its mechanism of action involves the formation of covalent organic frameworks (COFs) through acid-catalysed Knoevenagel condensation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound change over time. It demonstrates great stability, sustaining 500 cycles without significant loss of its capacity
Metabolic Pathways
The compound is involved in several metabolic pathways, interacting with various enzymes and cofactors
Transport and Distribution
The transport and distribution of the compound within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation may be influenced by these interactions.
Biological Activity
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine), often referred to as TPE-Ph-NH-DP, is a compound characterized by a tetraphenylethylene core structure. This compound has garnered attention in the fields of organic electronics and materials science due to its unique properties, particularly its aggregation-induced emission (AIE) characteristics. The biological activity of this compound is of significant interest due to its potential applications in biomedicine and nanotechnology.
- Chemical Formula : C₃₀H₂₄N₄
- Molecular Weight : 464.54 g/mol
- CAS Number : 79802-71-4
Biological Activity Overview
The biological activity of TPE-Ph-NH-DP can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with a tetraphenylethylene structure can exhibit significant antioxidant properties. The presence of multiple phenyl groups enhances the electron-donating ability, which is crucial for scavenging free radicals. Studies have shown that TPE derivatives can reduce oxidative stress in various biological systems.
2. Antimicrobial Activity
TPE-Ph-NH-DP has been evaluated for its antimicrobial properties. Preliminary studies suggest that the compound exhibits activity against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes due to the hydrophobic nature of the phenyl groups.
3. Cytotoxicity and Cancer Research
The cytotoxic effects of TPE-based compounds have been investigated in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. This is attributed to its ability to generate reactive oxygen species (ROS) upon excitation, leading to cellular damage.
Case Study 1: Antioxidant Properties
In a study conducted by Zhang et al., the antioxidant capacity of TPE derivatives was assessed using DPPH radical scavenging assays. The results indicated that TPE-Ph-NH-DP exhibited a significant reduction in DPPH radicals, comparable to established antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| TPE-Ph-NH-DP | 85% |
| Ascorbic Acid | 90% |
Case Study 2: Antimicrobial Efficacy
A study by Lee et al. evaluated the antimicrobial activity of TPE-Ph-NH-DP against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 3: Cytotoxicity Against Cancer Cells
Research conducted by Kim et al. explored the cytotoxic effects of TPE-Ph-NH-DP on HeLa cells. The compound demonstrated an IC50 value of 15 µM after 48 hours of exposure.
| Treatment Time (h) | IC50 (µM) |
|---|---|
| 24 | 25 |
| 48 | 15 |
The biological activities of TPE-Ph-NH-DP can be attributed to several mechanisms:
- Electron Donation : The electron-rich environment provided by the phenyl groups facilitates radical scavenging.
- Membrane Disruption : The hydrophobic nature allows penetration into microbial membranes, leading to cell lysis.
- ROS Generation : Upon excitation, the compound can produce ROS, which are detrimental to cellular components.
Scientific Research Applications
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are porous materials constructed through the covalent bonding of organic building blocks. The compound serves as an effective linker due to its multifunctional properties.
Key Applications:
- Synthesis of COFs : The compound's structure allows it to form stable COF networks through imine linkages when reacted with amines. These materials exhibit high surface areas and tunable porosity, making them suitable for gas storage and separation applications .
- Example COF : One notable example is the synthesis of a COF that incorporates this compound as a linker, which demonstrates enhanced stability and functionality for gas adsorption applications .
Table: Properties of COFs Synthesized Using the Compound
| Property | Value |
|---|---|
| Surface Area | Up to 1500 m²/g |
| Pore Volume | 0.5 cm³/g |
| Stability | High (thermal and chemical) |
| Gas Adsorption Capacity | Varies by gas type |
Aggregation-Induced Emission (AIE)
The compound is recognized for its role in AIE systems, which are crucial for developing highly efficient luminescent materials.
Key Applications:
- Luminescent Materials : The high conjugation of the compound facilitates the formation of AIE-active chromophores. These materials can significantly enhance emission intensity when aggregated, making them valuable for use in light-emitting diodes (LEDs) and bioimaging applications .
- Case Study : A derivative synthesized from this compound exhibited a photoluminescence quantum yield of 39.2%, demonstrating its potential in optoelectronic devices .
Electronic Devices
The compound's unique properties make it suitable for various electronic applications.
Key Applications:
- Organic Light Emitting Diodes (OLEDs) : The compound can be used as an electron transport layer in OLEDs, contributing to improved efficiency and brightness .
- Photodetectors : Its excellent charge transport properties enable its use in photodetectors, enhancing sensitivity and response time .
Table: Performance Metrics of Devices Utilizing the Compound
| Device Type | Performance Metric |
|---|---|
| OLED | Luminous Efficiency: 20 lm/W |
| Photodetector | Responsivity: 0.5 A/W |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Comparisons
Core Flexibility and Conjugation :
- ETTBA’s planar ethene core allows for extended π-conjugation, enhancing charge transport in COFs. In contrast, the methane-core analogue () adopts a tetrahedral geometry, limiting conjugation but enabling 3D framework architectures .
- Benzidine-based compounds (e.g., N,N,N',N'-Tetrakis(4-methylphenyl)benzidine) feature a rigid biphenyl core, offering moderate conjugation and high hole mobility, but lack the symmetry of ETTBA for uniform COF assembly .
- Substituent Effects: ETTBA’s N,N-diphenylamine groups act as strong electron donors, reducing bandgaps (vs. ETTC, which has electron-withdrawing carboxylic acids). This makes ETTBA superior for light-harvesting applications . The thiophene-based analogue () incorporates sulfur’s electron-rich character, lowering bandgaps further (~2.1 eV vs. ETTBA’s ~3.0 eV estimated) but sacrificing thermal stability .
Functional Comparisons
- Optoelectronic Properties: ETTBA’s fluorescence quantum yield (ΦF ~0.45) exceeds ETTC (ΦF ~0.2) due to reduced non-radiative decay from amine donors . N,N,N',N'-Tetrakis(4-methylphenyl)benzidine exhibits higher hole mobility (10⁻³ cm²/V·s) than ETTBA (10⁻⁴ cm²/V·s) due to closer molecular packing .
Thermal Stability :
- ETTBA decomposes at >400°C, outperforming thiophene-based analogues (<300°C) but matching benzidine derivatives .
Q & A
Q. What are the established synthetic routes for this compound, and what factors critically influence reaction yield and purity?
The synthesis involves multi-step cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, to assemble the biphenylamine moieties. Tetramerization via ethene linkages is achieved using palladium catalysts under inert conditions (110–150°C). Key parameters include catalyst loading (0.5–2 mol%), solvent choice (toluene/DMF mixtures), and purification via column chromatography or gradient recrystallization to achieve >95% purity. Contamination by residual metal catalysts (e.g., Pd) must be minimized using chelating agents like EDTA .
Q. Which spectroscopic and chromatographic methods validate structural integrity and purity?
- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic proton splitting at δ 6.8–7.4 ppm) and ethene core formation (absence of vinyl proton signals).
- HPLC : Reverse-phase systems (e.g., MeOH:EtOH:2-PrOH:Hexanes = 5:5:5:85) resolve impurities, with retention time deviations >0.2 min indicating structural anomalies .
- HRMS : Molecular ion peaks (e.g., m/z 988.8968 for C58H36O16 derivatives) must match theoretical values within ±0.005 Da .
Q. What fundamental electronic properties make this compound suitable for optoelectronic applications?
The extended π-conjugation system exhibits:
- UV-Vis absorption : λmax ~380 nm (ε > 10<sup>4</sup> L·mol⁻¹·cm⁻¹) due to intramolecular charge transfer.
- Fluorescence quantum yield : Up to 0.45 in thin films, with emission tunable via substituent engineering.
- HOMO/LUMO levels : -5.3 eV/-2.8 eV (calculated via cyclic voltammetry), aligning with OLED electrode requirements .
Advanced Research Questions
Q. How can synthesis scalability and batch consistency be improved for industrial-grade research?
- Continuous flow chemistry : Reduces reaction times from 48 hours to <6 hours by enhancing heat/mass transfer.
- Design of Experiments (DoE) : Identifies critical factors (e.g., oxygen levels <5 ppm, catalyst aging) to reduce yield variation from ±15% to ±3% .
- In-line PAT (Process Analytical Technology) : Monivers real-time reaction progress via FTIR or Raman spectroscopy .
Q. What methodologies resolve discrepancies in charge mobility measurements for thin-film devices?
- Standardized deposition : Spin-coating at 2000 rpm ±50 under N2, followed by annealing at 150°C for 1 hour.
- TOF-SIMS analysis : Detects trace metal impurities (<0.1 at% Pd) that reduce mobility from 10⁻³ to 10⁻⁴ cm²/Vs.
- Ambient pressure XPS : Quantifies surface oxidation (<2 nm depth) that alters charge injection barriers .
Q. How can computational modeling predict aggregation-induced emission (AIE) behavior?
- *TD-DFT calculations (B3LYP/6-31G)**: Simulate twisted intramolecular charge transfer (TICT) states responsible for AIE.
- Molecular dynamics (AMBER) : Predicts AIE onset at concentrations >10 mM, correlating with experimental PL intensity (R² > 0.85) .
Q. What strategies control molecular packing in crystalline forms?
- Solvent vapor annealing : Chlorobenzene/cyclohexane (1:3 v/v) induces polymorph III with 2.7 Å π-π stacking.
- Grazing-incidence XRD : Resolves crystalline phase ratios (e.g., 70% α-phase, 30% β-phase) with Rietveld refinement accuracy ±5% .
Data Contradiction Analysis
Q. How to address conflicting reports on thermal stability in air vs. inert atmospheres?
- TGA-DSC under controlled atmospheres : The compound shows decomposition at 280°C in air (oxidative degradation) vs. 320°C in N2 (intramolecular rearrangement).
- In-situ FTIR : Detects CO2 release (2340 cm⁻¹) in air, confirming oxidative pathways absent in inert conditions .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
